molecular formula C24H24N2O2 B2782635 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide CAS No. 941979-44-8

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2782635
CAS No.: 941979-44-8
M. Wt: 372.468
InChI Key: JNVDBQKBFSTTMI-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a chemical compound known for its significant role in various scientific research fields. This compound is often utilized in the development of pharmaceuticals due to its unique structural properties and potential biological activities.

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of anticoagulant drugs . The compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

Apixaban acts as a direct inhibitor of activated factor X (FXa), which plays a crucial role in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .

Safety and Hazards

Apixaban has been found to have dose-dependent antithrombotic efficacy in pre-clinical studies . It improves antithrombotic activity without excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Future Directions

Apixaban is currently in development for the prevention and treatment of various thromboembolic diseases . Its favorable pharmacological profile supports its potential use in the clinic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine, followed by a series of oxidation steps using sodium chlorite under a CO2 atmosphere to form the corresponding lactam . The reaction conditions are generally mild, and the intermediates can be purified through simple slurry or recrystallization without the need for column chromatography .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of inexpensive starting materials and practical reaction conditions makes the industrial synthesis of this compound economically viable .

Chemical Reactions Analysis

Types of Reactions: N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its properties or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions are typically optimized to ensure high efficiency and selectivity .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lactam derivatives, while substitution reactions can introduce different functional groups to the aromatic ring .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other lactam-containing molecules and derivatives of piperidine and naphthalene. Examples include apixaban, a well-known anticoagulant, and other factor Xa inhibitors .

Uniqueness: What sets N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide apart is its specific structural configuration, which imparts unique biological activities. Its ability to selectively inhibit certain enzymes makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-17-12-13-20(16-22(17)26-14-5-4-11-24(26)28)25-23(27)15-19-9-6-8-18-7-2-3-10-21(18)19/h2-3,6-10,12-13,16H,4-5,11,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVDBQKBFSTTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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